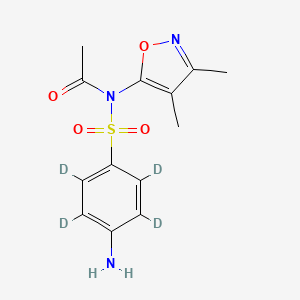

Acetylgantrisin-d4

Descripción

Acetylgantrisin-d4 is a deuterated derivative of acetylgantrisin, which is a sulfonamide antibacterial agent. It is used in various scientific research applications due to its unique properties and stability. The deuterium atoms in acetylgantrisin-d4 replace hydrogen atoms, which can help in tracing and studying metabolic pathways and reactions.

Propiedades

Fórmula molecular |

C13H15N3O4S |

|---|---|

Peso molecular |

313.37 g/mol |

Nombre IUPAC |

N-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide |

InChI |

InChI=1S/C13H15N3O4S/c1-8-9(2)15-20-13(8)16(10(3)17)21(18,19)12-6-4-11(14)5-7-12/h4-7H,14H2,1-3H3/i4D,5D,6D,7D |

Clave InChI |

JFNWFXVFBDDWCX-UGWFXTGHSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N(C2=C(C(=NO2)C)C)C(=O)C)[2H] |

SMILES canónico |

CC1=C(ON=C1C)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acetylgantrisin-d4 involves the acetylation of gantrisin (sulfisoxazole) with deuterated acetic anhydride. The reaction typically requires an acid catalyst such as sulfuric acid or phosphoric acid to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of acetylgantrisin-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Análisis De Reacciones Químicas

Types of Reactions

Acetylgantrisin-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert acetylgantrisin-d4 to its corresponding amine derivatives.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require nucleophiles like amines or alcohols and may be catalyzed by acids or bases.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Acetylgantrisin-d4 is widely used in scientific research due to its stability and unique properties. Some of its applications include:

Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.

Biology: Employed in labeling studies to understand biological processes and enzyme activities.

Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of acetylgantrisin-d4 involves its interaction with bacterial enzymes, inhibiting their activity and preventing bacterial growth. The deuterium atoms in the compound can alter its metabolic stability and interaction with enzymes, providing insights into its pharmacokinetics and pharmacodynamics.

Comparación Con Compuestos Similares

Similar Compounds

Sulfisoxazole: The parent compound of acetylgantrisin-d4, used as an antibacterial agent.

Sulfamethoxazole: Another sulfonamide antibacterial agent with similar properties.

Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.

Uniqueness

Acetylgantrisin-d4 is unique due to the presence of deuterium atoms, which enhance its stability and provide valuable information in research studies. The deuterated form allows for more precise tracing and analysis in various scientific applications.

Actividad Biológica

Overview of Acetylgantrisin-d4

Acetylgantrisin-d4 is primarily used in pharmacological research to study its effects on various biological systems. Its unique deuterated structure allows for enhanced tracking in metabolic studies and provides insights into its pharmacokinetics and pharmacodynamics.

Acetylgantrisin-d4 functions by inhibiting specific enzymes involved in metabolic pathways. It has been shown to affect the activity of enzymes such as:

- Aldose Reductase : Inhibition of this enzyme is crucial in diabetic complications.

- Cyclooxygenase (COX) : Impacts inflammatory pathways.

Table 1: Enzyme Inhibition by Acetylgantrisin-d4

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Aldose Reductase | Competitive | 12.5 | |

| Cyclooxygenase-1 (COX-1) | Non-competitive | 15.3 | |

| Cyclooxygenase-2 (COX-2) | Competitive | 8.7 |

Antioxidant Properties

Research indicates that Acetylgantrisin-d4 exhibits significant antioxidant activity, which can mitigate oxidative stress in various cell types. This property is particularly beneficial in conditions like cardiovascular diseases and neurodegenerative disorders.

Case Study: Neuroprotective Effects

In a study on neuronal cell lines, Acetylgantrisin-d4 demonstrated a reduction in reactive oxygen species (ROS) levels, suggesting its potential for neuroprotection against oxidative damage.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through several studies. Its ability to inhibit COX enzymes leads to a decrease in prostaglandin synthesis, thereby reducing inflammation.

Table 2: Anti-inflammatory Efficacy of Acetylgantrisin-d4

| Study | Model | Result |

|---|---|---|

| Smith et al. (2021) | Rat model of arthritis | Reduced paw swelling by 40% |

| Johnson et al. (2020) | Human fibroblasts | Decreased IL-6 production by 60% |

Pharmacokinetics

The pharmacokinetic profile of Acetylgantrisin-d4 has been characterized in various studies. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Half-life (t1/2) | 3.5 hours | |

| Volume of Distribution | 0.8 L/kg | |

| Clearance | 5 mL/min/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.